molecular formula C10H6ClFN2 B2395294 2-(2-Chloro-6-fluorobenzyl)malononitrile CAS No. 338965-15-4

2-(2-Chloro-6-fluorobenzyl)malononitrile

Cat. No. B2395294
CAS RN: 338965-15-4
M. Wt: 208.62
InChI Key: WPLJTCKVEJREKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Chloro-6-fluorobenzyl)malononitrile” is a specialty product for proteomics research . It has a molecular formula of C10H6ClFN2 and a molecular weight of 208.62 .


Synthesis Analysis

The synthesis of “2-(2-Chloro-6-fluorobenzyl)malononitrile” involves the use of 2-Chloro-6-fluorobenzyl chloride as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of “2-(2-Chloro-6-fluorobenzyl)malononitrile” can be represented by the formula C10H6ClFN2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Chloro-6-fluorobenzyl)malononitrile” include a molecular weight of 208.62 . More detailed properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Fluorescence Probing

A latent turn-on fluorescent probe using malononitrile, including 2-(2-Chloro-6-fluorobenzyl)malononitrile, has been developed for detecting hydrogen cyanide (HCN) in water and biological samples. This probe, named Mal-P1, demonstrates sensitivity and selectivity towards malononitrile, indicating its potential in environmental and biological monitoring (Jung et al., 2020).

Chemical Reactions and Mechanisms

The displacement of the Cl substituent in chlorofluorotoluene, a precursor to 2-chloro-6-fluorobenzyl radical, was studied in corona discharge. This research provides insights into the reaction mechanism of Cl displacement, which is important for understanding the behavior of related chemical compounds, including 2-(2-Chloro-6-fluorobenzyl)malononitrile (Chae, Lim, & Lee, 2016).

Biomedical Imaging

2-(2-Chloro-6-fluorobenzyl)malononitrile, as part of a radiofluorinated derivative, has been used in positron emission tomography (PET) imaging for Alzheimer's disease. This research focuses on the noninvasive technique for monitoring neurofibrillary tangles and beta-amyloid plaques in living patients, offering significant implications for diagnostic assessment (Shoghi-Jadid et al., 2002).

Synthesis and Characterization

Synthesis and characterization of 2-Chloro-6-fluorobenzylalcohol, derived from 2-Chloro-6-flourobenzaldehyde, were investigated using electrochemical methods. This study provides a detailed insight into the electrochemical behavior and synthesis process of related compounds, including 2-(2-Chloro-6-fluorobenzyl)malononitrile (Saharan, 2018).

Pharmaceutical Applications

2-(2-Chloro-6-fluorobenzyl)malononitrile, as part of various derivatives, has been explored for potential antitumor activity. This includes the synthesis of novel compounds showing promising results against human cancer cell lines, suggesting its role in developing new therapeutic agents (Maddila et al., 2016).

Safety and Hazards

“2-(2-Chloro-6-fluorobenzyl)malononitrile” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2/c11-9-2-1-3-10(12)8(9)4-7(5-13)6-14/h1-3,7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLJTCKVEJREKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(C#N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-6-fluorobenzyl)malononitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.